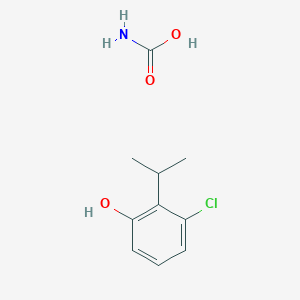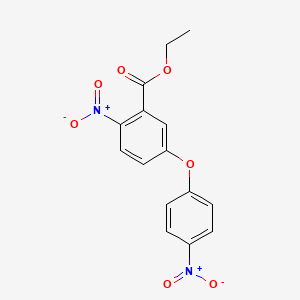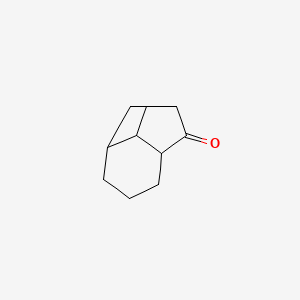![molecular formula C15H12N2O3 B14667016 Phenyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 38886-89-4](/img/structure/B14667016.png)
Phenyl [3-(isocyanatomethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that features a phenyl ring substituted with an isocyanatomethyl group and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of phenyl isocyanate with 3-(isocyanatomethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenyl isocyanate+3-(isocyanatomethyl)phenol→Phenyl [3-(isocyanatomethyl)phenyl]carbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include bismuth (III) oxide, which has been shown to be effective in the catalytic decomposition of methyl N-phenyl carbamate to produce phenyl isocyanate .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Formation of phenyl [3-(carboxymethyl)phenyl]carbamate.
Reduction: Formation of phenyl [3-(aminomethyl)phenyl]carbamate.
Substitution: Formation of phenyl [3-(substituted methyl)phenyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Phenyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based pharmaceuticals.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.
Wirkmechanismus
The mechanism of action of Phenyl [3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This reactivity is exploited in various applications, including the formation of polymeric materials and the modification of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Phenyl [3-(isocyanatomethyl)phenyl]carbamate can be compared with other similar compounds such as:
Phenyl isocyanate: A simpler compound with a single isocyanate group.
Methyl N-phenyl carbamate: A related compound used in the synthesis of phenyl isocyanate.
Phenyl [3-(aminomethyl)phenyl]carbamate: A reduced form of the compound with an amine group instead of an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a carbamate group, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
38886-89-4 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
phenyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12N2O3/c18-11-16-10-12-5-4-6-13(9-12)17-15(19)20-14-7-2-1-3-8-14/h1-9H,10H2,(H,17,19) |
InChI-Schlüssel |
LCSZFOSZPDUSJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



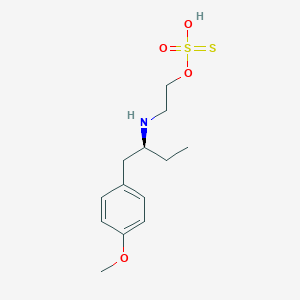
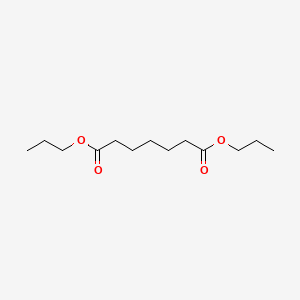
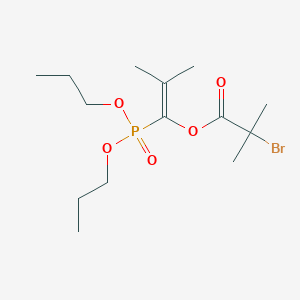

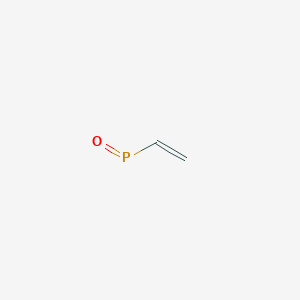
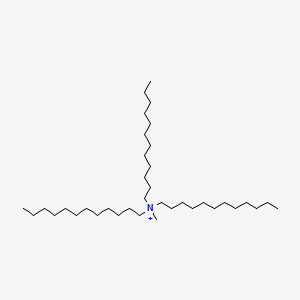
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
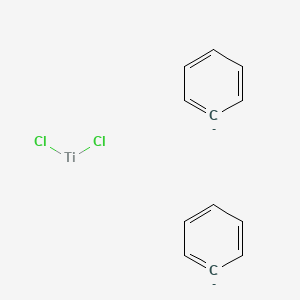
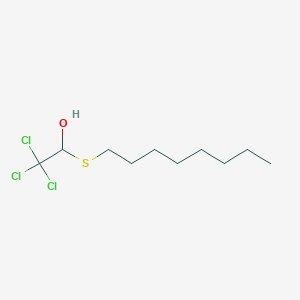
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
